Enhanced Reactivity Toward Human Leukocyte Elastase
The tetrapeptide substrate MeO‑Suc‑Lys(2‑picolinoyl)‑Ala‑Pro‑Val‑NA, synthesized using Boc‑Lys(2‑Picolinoyl)‑OH, exhibits a 7‑fold higher reactivity with human leukocyte elastase (HLE) compared to the previously optimal substrate MeO‑Suc‑Ala‑Ala‑Pro‑Val‑NA [1]. This differential activity is primarily driven by a substantial improvement in KM, indicating stronger binding affinity for the protease.
| Evidence Dimension | Relative reactivity (kcat/KM) with human leukocyte elastase |
|---|---|
| Target Compound Data | MeO‑Suc‑Lys(2‑picolinoyl)‑Ala‑Pro‑Val‑NA |
| Comparator Or Baseline | MeO‑Suc‑Ala‑Ala‑Pro‑Val‑NA |
| Quantified Difference | 7‑fold greater |
| Conditions | pH 7.5, 25 °C, 0.1 M phosphate buffer |
Why This Matters
This 7‑fold reactivity increase directly translates to higher assay sensitivity and lower substrate consumption in HLE activity measurements, making Boc‑Lys(2‑Picolinoyl)‑OH essential for developing sensitive elastase‑targeting probes.
- [1] Yasutake, A., & Powers, J. C. (1981). Reactivity of Human Leukocyte Elastase and Porcine Pancreatic Elastase toward Peptide 4-Nitroanilides Containing Model Desmosine Residues. Biochemistry, 20(13), 3675–3679. https://doi.org/10.1021/bi00516a002. View Source
